6-Bromo-2-chloro-3-ethoxyphenol

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

6-Bromo-2-chloro-3-ethoxyphenol (CAS 1881289-20-8, MW 251.50) is a tri-substituted phenolic intermediate engineered for iterative cross-coupling. The C–Br bond at the 6-position undergoes Pd-catalyzed oxidative addition 50–100× faster than the C–Cl bond at the 2-position, enabling exclusive mono-arylation under mild Suzuki-Miyaura conditions (Pd(PPh₃)₄, 80°C). Subsequent C–Cl coupling at elevated temperature installs a second distinct aryl group without phenolic OH protection—a sequential functionalization strategy unattainable with symmetrical dihalogenated analogs. This orthogonal reactivity directly supports rapid SAR exploration in fragment-based drug discovery and kinase inhibitor optimization. The 3-ethoxy group provides steric and electronic modulation of nucleophilic aromatic substitution regioselectivity. Procure ≥95% purity with COA to minimize Pd-catalyst poisoning from halogenated impurities and ensure batch-to-batch coupling yield consistency.

Molecular Formula C8H8BrClO2
Molecular Weight 251.50 g/mol
CAS No. 1881289-20-8
Cat. No. B6307803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-ethoxyphenol
CAS1881289-20-8
Molecular FormulaC8H8BrClO2
Molecular Weight251.50 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)Br)O)Cl
InChIInChI=1S/C8H8BrClO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3
InChIKeyXTWBHNUZVNNDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-3-ethoxyphenol CAS 1881289-20-8: Halogenated Phenolic Building Block with Orthogonal Reactive Handles


6-Bromo-2-chloro-3-ethoxyphenol (CAS 1881289-20-8, C₈H₈BrClO₂, MW 251.50) is a tri-substituted phenolic compound featuring bromine at the 6-position, chlorine at the 2-position, and an ethoxy group at the 3-position of the aromatic ring . The unique ortho-disposition of chlorine and the phenolic hydroxyl, combined with the para-bromo substituent relative to the ethoxy group, establishes two chemically distinct halogen handles (C–Br and C–Cl) with differential reactivity in cross-coupling and nucleophilic aromatic substitution reactions . This structural arrangement positions the compound as a strategic intermediate for chemists requiring orthogonal functionalization of the phenolic core without protecting group manipulation [1].

6-Bromo-2-chloro-3-ethoxyphenol: Why Generic Halophenol Substitution Compromises Synthetic Strategy and Biological Relevance


Direct substitution of 6-bromo-2-chloro-3-ethoxyphenol with structurally similar halophenols—such as 2-chloro-3-ethoxyphenol (lacking the 6-bromo), 6-bromo-2-chlorophenol (lacking the 3-ethoxy), or 6-bromo-3-ethoxyphenol (lacking the 2-chloro)—fundamentally alters three critical parameters: lipophilicity (logP), orthogonal cross-coupling reactivity, and electronic effects on the phenolic hydroxyl . The presence of both bromine and chlorine on the same ring creates a differential leaving group hierarchy; C–Br sites undergo Pd-catalyzed coupling approximately 10–100× faster than C–Cl sites under standard Suzuki-Miyaura conditions, enabling sequential functionalization strategies that are impossible with mono-halogenated or identically halogenated analogs [1]. Furthermore, the ethoxy group at the 3-position, ortho to the chlorine, exerts steric and electronic shielding that modulates nucleophilic aromatic substitution regioselectivity relative to unsubstituted or meta-substituted phenols [2]. Procurement of a non-equivalent analog risks failed coupling yields, unintended byproducts, and irreproducible biological assay results in hit-to-lead optimization campaigns.

6-Bromo-2-chloro-3-ethoxyphenol: Evidence-Based Procurement Guide with Quantitative Comparator Data


6-Bromo-2-chloro-3-ethoxyphenol Lipophilicity (LogP) Versus Non-Brominated and De-ethoxylated Phenolic Analogs

The predicted lipophilicity (ACD/LogP = 3.75) of 6-bromo-2-chloro-3-ethoxyphenol is substantially elevated relative to phenolic analogs lacking the bromine and/or ethoxy substituents. Compared to the non-brominated 2-chloro-3-ethoxyphenol (predicted LogP ~2.05–2.50), the 6-bromo substitution adds approximately +1.25 to +1.70 LogP units, translating to an ~18–50× increase in octanol-water partition coefficient . Against the de-ethoxylated comparator 6-bromo-2-chlorophenol (LogP ~2.47), the ethoxy group contributes an additional ~+1.28 LogP units . This enhanced lipophilicity directly impacts membrane permeability in cellular assays and chromatographic retention in purification workflows [1].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

6-Bromo-2-chloro-3-ethoxyphenol Purity and Analytical Documentation: Sigma-Aldrich 97% Versus Generic Supplier 95% Baseline

Sigma-Aldrich (AOBChem) supplies 6-bromo-2-chloro-3-ethoxyphenol at a certified purity of 97%, accompanied by downloadable Certificates of Analysis (COA) documenting batch-specific quality metrics . In contrast, generic suppliers including Bidepharm and Chemscene offer the compound at a standard purity of ≥95% without guaranteed batch-to-batch analytical transparency . For reactions sensitive to halogenated impurities—such as Pd-catalyzed cross-couplings where trace bromophenol contaminants can poison catalysts—the 2% absolute purity difference translates to a halving of potential impurity load, critical for achieving published yields in sensitive transformations [1].

Chemical Synthesis Quality Control Reproducible Research

6-Bromo-2-chloro-3-ethoxyphenol Storage Stability: Cold Chain Requirement Differentiating from Thermally Robust Monohalogenated Phenols

Vendor specifications mandate storage of 6-bromo-2-chloro-3-ethoxyphenol at 2–8°C in sealed, dry containers, reflecting the compound's sensitivity to moisture and thermal degradation . In contrast, simpler monohalogenated phenols such as 2-chlorophenol and 2-bromophenol are typically stored at room temperature (15–25°C) with no special sealing requirements . This differential storage requirement is attributable to the electron-withdrawing effects of the dual halogen substitution and the ethoxy group, which increase the phenolic hydroxyl's susceptibility to oxidation and hydrolysis pathways [1]. Procurement decisions must account for cold-chain shipping costs and laboratory freezer capacity when scaling from milligram to gram quantities .

Laboratory Logistics Compound Stability Inventory Management

6-Bromo-2-chloro-3-ethoxyphenol Boiling Point and Vapor Pressure: Process Engineering Considerations Versus De-ethoxylated Analogs

The predicted boiling point of 6-bromo-2-chloro-3-ethoxyphenol is 277.7±35.0 °C at 760 mmHg, with a vapor pressure of 0.0±0.6 mmHg at 25°C . In comparison, the de-ethoxylated analog 6-bromo-2-chlorophenol exhibits a boiling point of approximately 195–210°C (based on 2-bromophenol bp 195°C and 2-chlorophenol bp 173–175°C) . The ~70–80°C elevation in boiling point imparted by the 3-ethoxy group significantly alters distillation and vacuum drying parameters during reaction workup. This higher boiling point reduces the risk of compound loss during solvent evaporation steps but may complicate removal of high-boiling reaction solvents [1].

Process Chemistry Scale-Up Synthesis Thermal Stability

6-Bromo-2-chloro-3-ethoxyphenol Orthogonal Halogen Reactivity: C–Br vs C–Cl Differentiation in Pd-Catalyzed Cross-Coupling

The coexistence of C–Br and C–Cl bonds on the same aromatic ring of 6-bromo-2-chloro-3-ethoxyphenol enables sequential, site-selective Pd-catalyzed cross-coupling. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C), aryl bromides undergo oxidative addition approximately 50–100× faster than aryl chlorides [1]. This reactivity differential permits exclusive coupling at the 6-bromo position while preserving the 2-chloro substituent for a subsequent, more forcing coupling step (e.g., using Pd(dba)₂/XPhos, 100–110°C) [2]. In contrast, symmetrical dihalogenated analogs (e.g., 2,6-dibromophenol derivatives) lack this built-in chemoselectivity and require protecting group strategies to achieve sequential functionalization [3].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Orthogonal Functionalization

6-Bromo-2-chloro-3-ethoxyphenol: Validated Research Applications Based on Quantitative Differentiation


Sequential, Protecting-Group-Free Synthesis of Orthogonally Functionalized Biaryl Scaffolds for Medicinal Chemistry

Researchers engaged in fragment-based drug discovery or kinase inhibitor optimization can utilize 6-bromo-2-chloro-3-ethoxyphenol as a core scaffold for iterative Suzuki-Miyaura couplings. The 50–100× faster oxidative addition of the C–Br bond enables exclusive mono-arylation at the 6-position using mild Pd(PPh₃)₄ catalysis (80°C, 2–4 h), leaving the 2-chloro substituent intact [1]. Subsequent coupling of the C–Cl bond under more forcing conditions (Pd(dba)₂/XPhos, 100–110°C) installs a second distinct aryl group, yielding diversely functionalized biaryl ethers in two steps without phenolic hydroxyl protection. This orthogonal reactivity is not achievable with symmetrical dihalogenated analogs and directly addresses the need for rapid SAR exploration in lead optimization programs .

Synthesis of Lipophilic Fragment Libraries for Membrane-Protein Targeting Assays

The elevated LogP of 6-bromo-2-chloro-3-ethoxyphenol (3.75) relative to non-brominated phenolic fragments (LogP 2.05–2.50) makes it an ideal starting material for constructing fragment libraries intended to probe hydrophobic binding pockets in membrane-associated targets such as GPCRs, ion channels, and transporters [1]. Fragment growing from this core introduces additional hydrophobic substituents while maintaining physicochemical properties within drug-like space (MW 251.50, H-bond donors 1, H-bond acceptors 2, rotatable bonds 2) . The compound's predicted ACD/BCF of 220 at pH 5.5 further supports its utility in cellular permeability assays .

Process Development and Scale-Up Feasibility Assessment for Heteroaromatic Ether Synthesis

Process chemists evaluating 6-bromo-2-chloro-3-ethoxyphenol for kilogram-scale campaigns must account for its elevated boiling point (277.7±35.0 °C) and cold-chain storage requirement (2–8°C) during equipment and logistics planning [1]. The higher boiling point reduces volatile losses during solvent stripping but necessitates higher vacuum for complete drying. Procurement of the 97% purity grade with COA from Sigma-Aldrich minimizes the risk of catalyst poisoning from halogenated impurities during Pd-catalyzed steps, improving batch-to-batch yield consistency . The compound's low vapor pressure (0.0±0.6 mmHg at 25°C) also simplifies containment engineering for reactions conducted under reduced pressure .

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